molecular formula C18H27ClN2O2 B2572330 [4-(1-Aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride CAS No. 2418729-14-1

[4-(1-Aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride

Cat. No.: B2572330
CAS No.: 2418729-14-1
M. Wt: 338.88
InChI Key: FELSPPGESDEWTI-UHFFFAOYSA-N
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Description

[4-(1-Aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride is a synthetic organic compound featuring a piperidine core substituted with a 1-aminocyclopropyl group at the 4-position and a 4-isopropoxyphenyl methanone moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research .

Properties

IUPAC Name

[4-(1-aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c1-13(2)22-16-5-3-14(4-6-16)17(21)20-11-7-15(8-12-20)18(19)9-10-18;/h3-6,13,15H,7-12,19H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELSPPGESDEWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3(CC3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-(1-Aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The piperidine ring is a common motif in medicinal chemistry, often associated with various biological activities.
  • Functional Groups : The presence of an aminocyclopropyl group and a propan-2-yloxyphenyl group contributes to its pharmacological properties.
PropertyValue
Molecular FormulaC16_{16}H22_{22}ClN1_{1}O2_{2}
Molecular Weight303.81 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Its structural features suggest potential activity at:

  • Dopamine Receptors : Potential modulation of dopaminergic pathways, which could have implications for mood disorders and neuropsychiatric conditions.
  • Serotonin Receptors : Interaction with serotonin receptors may influence anxiety and depression.
  • Kinase Inhibition : Preliminary studies suggest that the compound may inhibit certain kinases involved in cancer pathways.

Case Studies and Research Findings

  • Neuropharmacological Studies
    • A study published in the Journal of Medicinal Chemistry explored the compound's effects on dopamine receptor binding. Results indicated a moderate affinity for D2-like receptors, suggesting potential applications in treating schizophrenia or Parkinson's disease .
  • Anticancer Activity
    • Research conducted by F. Hoffmann-La Roche AG demonstrated that this compound exhibits inhibitory activity against PI3K pathways, which are crucial in cancer cell proliferation. The study highlighted its potential as a therapeutic agent for cancers driven by lipid kinases .
  • Behavioral Studies
    • In a behavioral model assessing anxiety-like behaviors, administration of the compound resulted in significant reductions in anxiety levels compared to control groups, indicating its potential as an anxiolytic agent .

Table 2: Summary of Biological Activities

Activity TypeTargetEffectReference
Neurotransmitter ModulationDopamine ReceptorsModerate affinity
Anticancer ActivityPI3K PathwayInhibition of cell proliferation
Anxiolytic EffectsBehavioral ModelsReduced anxiety-like behavior

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a candidate for further investigation in therapeutic contexts. Notably, its structural components suggest potential interactions with biological targets relevant to cancer treatment and neurological disorders.

Anticancer Applications

Research indicates that compounds with similar piperidine frameworks have shown promising anticancer properties. For instance, derivatives of piperidine have been documented to induce apoptosis in various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the modulation of key signaling pathways such as NF-κB and PI3K/Akt, which are crucial for cell survival and proliferation .

Table 1: Anticancer Activity of Piperidine Derivatives

Compound StructureCancer TypeMechanism of ActionReference
Piperidine Derivative ALeukemia (K562)Induces apoptosis via caspase activation
Piperidine Derivative BBreast CancerInhibits NF-κB signaling pathway
Piperidine Derivative COvarian CancerModulates PI3K/Akt pathway

Neuropharmacological Applications

The compound's structure suggests potential neuropharmacological applications. Compounds with similar piperidine structures have been investigated for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin receptors. This could position [4-(1-Aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride as a candidate for treating neuropsychiatric disorders.

Mechanisms of Action in Neuropharmacology

The interaction of piperidine derivatives with neurotransmitter receptors can lead to various outcomes, including mood stabilization and cognitive enhancement. The modulation of the dopaminergic system is particularly relevant in the context of disorders such as schizophrenia and depression.

Case Studies

Several studies have highlighted the efficacy of piperidine derivatives in clinical settings:

  • Study on Antileukemic Activity : A study synthesized several piperidine derivatives and evaluated their anticancer activity against human leukemia cells. Results indicated significant growth inhibition and apoptosis induction in treated cells .
  • Neuropharmacological Study : Research on a related piperidine compound demonstrated its ability to enhance cognitive function in animal models, suggesting potential use in treating cognitive deficits associated with neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related piperidine-based derivatives, focusing on substituents, physicochemical properties, and pharmacological implications. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features Pharmacological Notes
[4-(1-Aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride 4-isopropoxyphenyl, 1-aminocyclopropyl Not explicitly stated (estimated ~350-370) Hydrophilic hydrochloride salt; isopropoxy group may enhance lipophilicity Likely optimized for CNS penetration due to balanced lipophilicity
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (PK00698E-1) Pyridin-4-yl, aminomethyl 292.2 Dihydrochloride salt; pyridine ring improves solubility Used in R&D no GHS hazards reported
1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one hydrochloride 4-methylphenyl, butanone linker 336.9 Discontinued product; longer alkyl chain may reduce metabolic stability Discontinued status suggests synthesis or stability challenges
1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride 4-chlorophenyl, amine at 3-position Not provided Chlorine substituent increases electronegativity Potential for higher receptor affinity due to halogen bonding
((1R,4R)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride Difluoropiperidine, cyclohexyl 282.76 Fluorine atoms enhance metabolic stability Improved bioavailability due to fluorination

Key Structural and Functional Insights

Substituent Effects on Solubility and Stability

  • The isopropoxy group in the target compound likely increases lipophilicity compared to pyridine (PK00698E-1) or chlorophenyl analogs . However, the hydrochloride salt counterbalances this, ensuring aqueous solubility .
  • Fluorinated analogs (e.g., difluoropiperidine) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the target compound .

Pharmacological Implications Cyclopropylamine groups are recurrent in analogs (e.g., ), suggesting a role in receptor binding or enzyme inhibition. The cyclopropyl ring’s rigidity may improve target selectivity.

The target compound’s safety profile remains unclassified but likely aligns with non-halogenated analogs.

Research Findings and Limitations

  • Gaps in Data: No direct pharmacological or toxicological data exist for the target compound in the provided evidence. Inferences are drawn from structural analogs.
  • Synthetic Challenges : The discontinued status of some analogs underscores the difficulty of stabilizing cyclopropylamine-piperidine derivatives, necessitating further optimization .
  • Future Directions : Comparative studies on receptor binding, metabolic stability, and toxicity are needed to validate the target compound’s advantages over existing analogs.

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